
Thalidomide-O-PEG2-propargyl
描述
酞酰胺-O-PEG2-炔丙基是一种化学化合物,已被合成作为E3连接酶配体和连接体的缀合物。它结合了基于酞酰胺的cereblon配体,以及一个2单元聚乙二醇(PEG)连接体。 这种化合物专门设计用于PROTAC(蛋白降解靶向嵌合体)技术,该技术利用配体诱导的蛋白质降解 .
准备方法
合成路线和反应条件
酞酰胺-O-PEG2-炔丙基是通过一系列化学反应合成的,这些反应涉及酞酰胺与PEG连接体和炔丙基的偶联。合成通常涉及以下步骤:
酞酰胺的活化: 首先,通过将酞酰胺与合适的试剂反应来活化酞酰胺,以引入一个反应性官能团。
PEG连接体的连接: 然后将活化的酞酰胺与PEG连接体反应,形成一个酞酰胺-PEG中间体。
工业生产方法
酞酰胺-O-PEG2-炔丙基的工业生产遵循类似的合成路线,但规模更大,以适应更大的数量。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度。 这种化合物通常在受控环境中生产,以保持一致性和质量 .
化学反应分析
反应类型
酞酰胺-O-PEG2-炔丙基会经历各种化学反应,包括:
取代反应: 炔丙基可以参与取代反应,特别是在亲核试剂存在的情况下。
点击化学:
常用试剂和条件
铜催化剂: 在CuAAC反应中用于促进环加成过程。
亲核试剂: 用于取代反应中,用其他官能团取代炔丙基
形成的主要产物
三唑衍生物: 通过CuAAC反应与叠氮化物形成。
取代的酞酰胺衍生物: 由各种亲核试剂的取代反应产生
科学研究应用
Immunomodulatory and Antineoplastic Properties
Thalidomide-O-PEG2-propargyl retains the immunomodulatory effects of thalidomide while enhancing its therapeutic potential against cancers, particularly multiple myeloma. Key mechanisms include:
- Immunomodulation : The compound enhances the activity of T cells and natural killer cells, crucial for immune response against tumors.
- Antitumor Activity : It exhibits significant antineoplastic properties by inhibiting tumor cell proliferation and inducing apoptosis through the downregulation of oncogenic proteins like IRF4 and MYC .
Targeted Protein Degradation
This compound acts as a targeted protein degradation agent by interacting with specific E3 ligases, such as cereblon (CRBN). This interaction facilitates the ubiquitination and subsequent proteasomal degradation of regulatory proteins involved in tumor growth and immune evasion .
Mechanistic Insights
Recent studies have demonstrated that this compound effectively induces degradation of target proteins, enhancing its anticancer effects. The ability to degrade Ikaros (IKZF1) and Aiolos (IKZF3) is particularly relevant in multiple myeloma treatments.
Drug Delivery Systems
This compound can be utilized in advanced drug delivery systems. The incorporation of the PEG linker enhances solubility and stability, making it suitable for:
- Nanoparticle Formulations : The compound can be conjugated with targeting ligands to create nanoparticles that deliver drugs directly to tumor sites, improving therapeutic outcomes .
- Bioconjugation : The propargyl group serves as a versatile handle for bioconjugation, allowing for the attachment of various biomolecules to enhance drug efficacy while minimizing toxicity .
Applications in Nanotechnology
The unique properties of this compound make it a valuable component in nanotechnology applications:
- Nanomaterials Development : It can be integrated into new materials for biomedical applications, including drug-release systems and functional coatings .
- Cell Culture Studies : The compound supports polypeptide synthesis and can be used in cell culture environments to study ligand interactions .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Multiple Myeloma Treatment : A clinical study demonstrated improved overall response rates in patients with relapsed/refractory multiple myeloma when treated with this compound in combination with other agents. Enhanced T-cell activation was observed alongside reduced tumor burden.
- Mechanistic Studies : In vitro experiments indicated that this compound effectively induces apoptosis in myeloma cell lines through caspase activation and cell cycle arrest, underscoring its potential as a therapeutic agent.
作用机制
酞酰胺-O-PEG2-炔丙基通过以下机制发挥作用:
与cereblon结合: 酞酰胺部分与cereblon结合,cereblon是E3泛素连接酶复合物的一个组成部分。
蛋白质降解: 酞酰胺-O-PEG2-炔丙基与cereblon的结合促进靶蛋白募集到E3连接酶复合物,导致其泛素化,随后被蛋白酶体降解 .
相似化合物的比较
酞酰胺-O-PEG2-炔丙基可以与其他类似的化合物进行比较,例如:
酞酰胺-O-PEG2-叠氮化物: 与酞酰胺-O-PEG2-炔丙基类似,但包含叠氮基团而不是炔丙基团。
来那度胺-O-PEG2-炔丙基: 来那度胺的衍生物,具有PEG连接体和炔丙基,用于类似的应用。
泊马度胺-O-PEG2-炔丙基: 泊马度胺的衍生物,具有PEG连接体和炔丙基,也用于PROTAC技术 .
结论
酞酰胺-O-PEG2-炔丙基是一种用途广泛的化合物,在科学研究中具有重要的应用,特别是在化学、生物学、医学和工业领域。它独特的结构和作用机制使其成为研究蛋白质降解和开发靶向疗法的宝贵工具。
生物活性
Thalidomide-O-PEG2-propargyl is a synthetic compound that merges the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This design enhances solubility, bioavailability, and facilitates bioconjugation through click chemistry, making it a pivotal component in the development of proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.
The structural composition of this compound includes:
- Thalidomide Core : Known for its immunomodulatory and anti-inflammatory properties.
- PEG Linker : Increases solubility and stability in biological systems.
- Propargyl Group : Allows for click chemistry applications, facilitating the conjugation with various biomolecules.
The primary biological activity of this compound is attributed to its role as a ligand for cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and degradation of specific target proteins, particularly in cancer therapy where it can lead to reduced tumor growth and enhanced therapeutic efficacy .
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
Activity | Description |
---|---|
E3 Ligase Interaction | Binds to cereblon, facilitating targeted protein degradation. |
Immunomodulation | Modulates inflammatory cytokines such as TNF-α, IL-6, and IL-12, affecting immune responses. |
Anti-Angiogenesis | Inhibits angiogenic factors, contributing to reduced tumor vascularization. |
Cancer Treatment | Effective in targeting specific proteins involved in tumor growth and survival. |
1. Targeted Protein Degradation
Studies have shown that this compound effectively induces the degradation of various proteins associated with cancer progression. For instance, it has been demonstrated to promote the degradation of SALL4, a transcription factor implicated in several malignancies .
2. Mechanistic Insights
Research indicates that thalidomide derivatives like this compound inhibit TNF-α production via enhanced degradation of TNF-α mRNA . Additionally, it has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which is crucial for regulating immune responses .
3. Clinical Implications
Thalidomide and its derivatives have been approved for treating conditions such as multiple myeloma and erythema nodosum leprosum due to their potent immunomodulatory effects . The incorporation of PEG linkers in compounds like this compound enhances their therapeutic index by improving solubility and bioavailability.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
Compound Name | Key Features | Unique Properties |
---|---|---|
Thalidomide-O-PEG4-Propargyl | Longer PEG chain | Enhanced solubility and longer half-life |
Pomalidomide-O-PEG2-Propargyl | Similar thalidomide core | Increased potency against certain cancers |
Thalidomide-O-amido-PEG2-NH2 | Amido linkage instead of alkyne | Different conjugation chemistry |
常见问题
Basic Research Questions
Q. What is the structural composition of Thalidomide-O-PEG2-propargyl, and how does each component contribute to its role in PROTAC technology?
this compound consists of three key components:
- Thalidomide-derived cereblon ligand : Binds to the E3 ubiquitin ligase cereblon (CRBN), enabling recruitment of the ubiquitin-proteasome system for targeted protein degradation .
- PEG2 linker : A 2-unit polyethylene glycol chain that improves solubility, reduces steric hindrance, and enhances pharmacokinetic properties while maintaining proximity between the target protein and E3 ligase .
- Propargyl group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for modular conjugation with azide-functionalized targeting ligands . This structure allows the molecule to act as a critical linker-ligand conjugate in PROTAC design, facilitating ternary complex formation and subsequent protein degradation .
Q. What is the rationale behind using a PEG2 linker in this compound for PROTAC applications?
The PEG2 linker balances molecular flexibility and rigidity:
- Flexibility : Ensures optimal spatial orientation between the cereblon ligand and the target protein-binding moiety, promoting ternary complex formation .
- Hydrophilicity : Mitigates the hydrophobic nature of thalidomide, improving aqueous solubility and bioavailability .
- Length specificity : A 2-unit PEG chain (approximately 8.4 Å) is experimentally validated to maintain efficiency in PROTAC-mediated degradation without introducing excessive steric bulk . Comparative studies with longer PEG chains (e.g., PEG4) suggest reduced degradation efficiency due to increased entropy costs .
Q. How is this compound synthesized, and what purification methods ensure high yield and purity?
Synthesis typically involves:
- Step 1 : Thalidomide derivatization to introduce a reactive hydroxyl group for PEG conjugation .
- Step 2 : Coupling PEG2-propargyl to the hydroxyl group using carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous DMF or DMSO .
- Step 3 : Purification via reversed-phase HPLC (C18 column) with acetonitrile/water gradients to remove unreacted intermediates .
- Characterization : NMR (¹H/¹³C) confirms PEG-propargyl attachment, while LC-MS validates molecular weight (expected [M+H]⁺: ~488 Da) . Storage at -20°C under inert atmosphere is critical to prevent propargyl oxidation .
Q. What experimental methods validate the cereblon-binding activity of the thalidomide moiety in this compound?
Key assays include:
- Surface plasmon resonance (SPR) : Measures binding affinity (KD) between the compound and recombinant cereblon (typical range: 10–100 nM) .
- Competitive displacement assays : Use fluorescently labeled thalidomide analogs (e.g., FITC-thalidomide) to quantify cereblon occupancy .
- Ubiquitination assays : Co-incubate the compound with cereblon, E1/E2 enzymes, and a model substrate (e.g., IKZF1) to confirm ubiquitin chain formation via Western blot .
Advanced Research Questions
Q. How can researchers optimize the PEG linker length to balance proteasomal degradation efficiency and cell permeability?
Systematic approaches include:
- Structure-activity relationship (SAR) studies : Synthesize analogs with PEG1–PEG6 linkers and compare degradation efficiency (DC₅₀) against a model protein (e.g., BRD4) .
- Molecular dynamics simulations : Model ternary complex stability with varying PEG lengths to predict optimal linker rigidity .
- Permeability assays : Use Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) to correlate linker length with passive diffusion . Empirical data suggest PEG2–PEG3 linkers maximize degradation while retaining cell permeability .
Q. What strategies mitigate compound instability during in vitro and in vivo studies?
Critical considerations:
- Propargyl oxidation : Add antioxidants (e.g., BHT) to storage buffers and limit exposure to light/oxygen .
- Hydrolysis susceptibility : Replace ester linkages with stable amide bonds in the PEG-thalidomide junction (see Thalidomide-amido-PEG2-NH₂ derivatives) .
- Plasma stability assays : Incubate the compound in mouse/human plasma (37°C, 24 hr) and quantify degradation via LC-MS .
Q. How can researchers address contradictory data in PROTAC-mediated degradation efficiency across cell lines?
Potential confounding factors and solutions:
- Cereblon expression levels : Quantify CRBN mRNA/protein levels via qRT-PCR and Western blot; use CRBN-knockout cells as negative controls .
- Off-target effects : Employ isoform-specific degraders (e.g., dTAG systems) and validate target engagement using cellular thermal shift assays (CETSA) .
- Ternary complex kinetics : Use NanoBRET or fluorescence polarization to measure cooperative binding effects between the PROTAC, target protein, and cereblon .
Q. What in vivo challenges arise when using this compound-based PROTACs, and how can they be overcome?
Key challenges include:
- Rapid clearance : PEG2 linkers reduce hydrophobicity but may still require formulation in cyclodextrin or lipid nanoparticles to enhance half-life .
- Off-target degradation : Conduct transcriptome-wide RNA-seq to identify unintended protein downregulation .
- Tissue penetration limitations : Use orthotopic xenograft models to assess tumor-specific biodistribution via LC-MS/MS .
Q. How do researchers validate the degradation mechanism when unexpected stabilization of the target protein is observed?
Methodological workflow:
- Confirm proteasome dependency : Treat cells with MG-132 (proteasome inhibitor) and monitor target protein accumulation via Western blot .
- Assess ubiquitination : Immunoprecipitate the target protein and probe for polyubiquitin chains using anti-ubiquitin antibodies .
- Evaluate ternary complex formation : Use proximity ligation assays (PLA) to visualize physical interactions between the target, PROTAC, and cereblon .
Q. What alternative conjugation chemistries can replace CuAAC for propargyl-azide coupling in sensitive biological systems?
Emerging strategies include:
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Eliminates copper toxicity using dibenzocyclooctyne (DBCO)-azide reactions .
- Inverse electron-demand Diels-Alder (IEDDA) : Utilizes tetrazine-trans-cyclooctene pairs for rapid, bioorthogonal conjugation .
- Enzymatic ligation : Sortase A-mediated transpeptidation for site-specific modification under physiological conditions .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGDRINRIEEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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